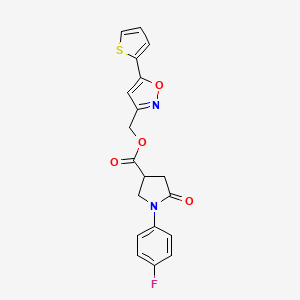

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Description

BenchChem offers high-quality (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c20-13-3-5-15(6-4-13)22-10-12(8-18(22)23)19(24)25-11-14-9-16(26-21-14)17-2-1-7-27-17/h1-7,9,12H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFHHYIKUBUXQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.

The compound has the molecular formula C19H15FN2O4S and a molecular weight of 386.4 g/mol. Its structure features a thiophene ring, an isoxazole moiety, and a pyrrolidine carboxylate, suggesting potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . In vitro assays using A549 human lung adenocarcinoma cells demonstrated that these derivatives exhibit structure-dependent cytotoxicity. The compound was tested at a concentration of 100 µM for 24 hours, showing significant reductions in cell viability compared to controls such as cisplatin.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound ID | Structure Features | IC50 (µM) | Cell Line |

|---|---|---|---|

| 15 | Carboxylic acid derivative | 66 | A549 |

| 20 | Bis hydrazone with thiophene | <50 | A549 |

| 21 | 5-nitrothiophene substituent | <40 | A549 |

The results indicated that compounds containing free amino groups exhibited more potent anticancer activity than those with acetylamino groups, suggesting that structural modifications can significantly influence efficacy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The evaluation involved screening against various bacterial strains known for their resistance to conventional antibiotics.

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | <10 | Methicillin-resistant (MRSA) |

| Klebsiella pneumoniae | <25 | Carbapenem-resistant |

| Pseudomonas aeruginosa | <30 | Multidrug-resistant |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Case Studies

- Study on Anticancer Efficacy : A study published in August 2022 evaluated various derivatives of 5-oxopyrrolidine against A549 cells. The study found that compounds with specific thiophene and isoxazole substitutions had enhanced cytotoxic effects compared to traditional chemotherapeutics .

- Antimicrobial Resistance : Another investigation focused on the antimicrobial activity of these derivatives highlighted their effectiveness against resistant strains of Staphylococcus aureus, emphasizing their potential in treating infections caused by drug-resistant bacteria .

Q & A

Basic: What synthetic methodologies are recommended for constructing the core scaffold of this compound?

Answer:

The compound’s core consists of a pyrrolidone ring fused with a 4-fluorophenyl group, an isoxazole-thiophene hybrid, and a methyl ester linkage. Key steps include:

- Pyrrolidone Formation : Use a modified Biginelli reaction (condensation of aldehydes, β-ketoesters, and thioureas) to generate the 5-oxopyrrolidine scaffold, as demonstrated in analogous syntheses of 1-aryl-pyrrolidine derivatives .

- Isoxazole-Thiophene Assembly : Employ Huisgen cycloaddition or [3+2] cyclization between nitrile oxides and alkynes to form the isoxazole ring, followed by Suzuki coupling for thiophene incorporation .

- Esterification : Link the isoxazole-thiophene moiety to the pyrrolidine via a methyl ester bridge using Mitsunobu or Steglich esterification under anhydrous conditions .

Advanced: How can regioselectivity challenges during isoxazole-thiophene coupling be addressed?

Answer:

Regioselectivity in heterocyclic coupling is influenced by:

- Catalytic Systems : Use Pd(PPh₃)₄ with Cs₂CO₃ in toluene/water mixtures to favor cross-coupling at the 2-position of thiophene, minimizing homocoupling byproducts .

- Protecting Groups : Temporarily block reactive sites (e.g., sulfonate the thiophene sulfur) to direct coupling to the desired position .

- Computational Pre-screening : Apply DFT calculations to predict electronic and steric effects on coupling efficiency, as seen in similar thiophene-based systems .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm; pyrrolidone carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected ~430–440 m/z) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing, particularly for the pyrrolidine ring conformation .

Advanced: What in silico strategies can predict the compound’s interaction with neurological targets (e.g., kinases, GPCRs)?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., JAK2, EGFR) or 5-HT receptors, leveraging fluorophenyl’s π-π stacking potential .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the pyrrolidone carbonyl and catalytic lysine residues .

- Pharmacophore Mapping : Identify critical features (e.g., thiophene’s sulfur as a hydrogen bond acceptor) using Phase or MOE .

Advanced: How do structural variations (e.g., substituting 4-fluorophenyl with chlorophenyl) impact bioactivity?

Answer:

- Synthetic SAR Studies : Synthesize analogs via halogen-swapping (e.g., replace 4-fluorophenyl with 4-chlorophenyl in the Biginelli step) and compare IC₅₀ values in kinase inhibition assays .

- Electrostatic Analysis : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., logP reduction from 3.2 to 2.8 with F vs. Cl), while chlorine increases steric bulk, potentially reducing off-target effects .

- Meta-Analysis : Cross-reference with published fluorophenyl vs. chlorophenyl SAR in pyrrolidine derivatives (e.g., 10-fold higher potency for fluorophenyl in COX-2 inhibition) .

Basic: What solvent systems and reaction conditions optimize yield during esterification?

Answer:

- Solvent Selection : Anhydrous dichloromethane (DCM) or DMF for Mitsunobu reactions (yields ~70–80%); avoid protic solvents to prevent ester hydrolysis .

- Catalysts : Use DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) for Steglich esterification, with 0°C to RT stirring for 12–24 hours .

- Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) and validate purity by HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Advanced: How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

Answer:

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) that may alter potency .

- Collaborative Validation : Cross-test the compound in independent labs using blinded samples, as done for structurally related pyrazole derivatives .

Basic: What stability considerations are critical for long-term storage?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene and isoxazole rings .

- Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis; confirm stability by periodic ¹H NMR over 6 months .

- Oxygen Exposure : Purge vials with argon to prevent oxidation of the pyrrolidone ring .

Advanced: What strategies enhance bioavailability without altering core pharmacophores?

Answer:

- Prodrug Design : Convert the methyl ester to a tert-butyl ester for improved plasma stability, regenerating the active form via esterases .

- Salt Formation : Prepare hydrochloride or sodium salts of the pyrrolidone carboxylate to enhance aqueous solubility (e.g., 3.5 mg/mL vs. 0.2 mg/mL for free acid) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to increase circulation time, as demonstrated for fluorophenyl-containing anticancer agents .

Advanced: How can metabolic pathways be predicted to guide lead optimization?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF; prioritize CYP3A4/2D6-mediated oxidation sites .

- Software Tools : Use StarDrop’s DEREK or MetaCore to predict sites of glucuronidation/sulfation, particularly on the thiophene sulfur or pyrrolidone nitrogen .

- Isotope Labeling : Synthesize a ¹⁴C-labeled analog for radiotracer studies in preclinical models to quantify biliary vs. renal excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.